4,4,8-trimethyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene
Overview
Description
4,4,8-trimethyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-trimethyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene involves multiple steps, starting from simpler organic precursors. The key steps typically include:
- Formation of the core tetracyclic structure through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution reactions.
- Incorporation of the oxa and thia groups through selective oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,4,8-trimethyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl and thia groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Modified functional groups with reduced oxidation states.
Substitution products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
4,4,8-trimethyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4,4,8-trimethyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4-dimethyl-8-phenyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene .
- 4,4-dimethyl-8-phenyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene .
Uniqueness
4,4,8-trimethyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7
Properties
IUPAC Name |
4,4,8-trimethyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-5-6-23-17-15-14(19-9-20-17)13-11-7-18(3,4)22-8-12(11)10(2)21-16(13)24-15/h5,9H,1,6-8H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQXJWGOYGUSMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(CC2=C3C4=C(C(=NC=N4)SCC=C)SC3=N1)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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